molecular formula C22H21N3O5S2 B11626608 N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11626608
M. Wt: 471.6 g/mol
InChI Key: HYZOYWQDAKBQJA-UHFFFAOYSA-N
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Description

N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride to form the sulfonyl indole intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives .

Scientific Research Applications

N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and sulfonamide groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21N3O5S2/c1-16(26)23-18-6-10-20(11-7-18)31(27,28)24-19-8-12-21(13-9-19)32(29,30)25-15-14-17-4-2-3-5-22(17)25/h2-13,24H,14-15H2,1H3,(H,23,26)

InChI Key

HYZOYWQDAKBQJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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